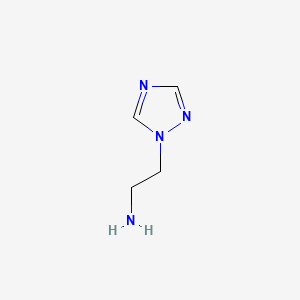

2-(1H-1,2,4-Triazol-1-yl)ethanamine

Descripción

The exact mass of the compound 2-(1H-1,2,4-Triazol-1-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1H-1,2,4-Triazol-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,4-Triazol-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-1-2-8-4-6-3-7-8/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWZESHNJMMWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199423 | |

| Record name | 1H-1,2,4-Triazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51444-31-6 | |

| Record name | 1H-1,2,4-Triazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51444-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1,2,4]TRIAZOL-1YL-ETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-(1H-1,2,4-Triazol-1-yl)ethanamine structure elucidation

Technical Whitepaper: Structure Elucidation of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Executive Summary The precise structural characterization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 57235-37-5) is a critical quality gate in the synthesis of triazole-based antifungals and coordination ligands. The primary challenge in generating this scaffold is the regioselectivity of the alkylation step, which often yields a mixture of the desired N1-isomer (asymmetric) and the N4-isomer (symmetric) impurity. This guide provides a definitive analytical framework to distinguish these isomers using NMR spectroscopy and Mass Spectrometry, ensuring the integrity of downstream applications.

Introduction: The Regioselectivity Challenge

The 1,2,4-triazole ring is an amphoteric heterocycle. In its unsubstituted form, it exists in tautomeric equilibrium. However, upon alkylation with an electrophile like 2-chloroethanamine, this equilibrium collapses, fixing the substituent at one of the nitrogen atoms.

-

Target Structure (N1-Alkylation): The ethylamine chain is attached to the nitrogen adjacent to a carbon and another nitrogen. This breaks the symmetry of the ring, making the C3 and C5 protons chemically distinct.

-

Common Impurity (N4-Alkylation): The chain is attached to the nitrogen between the two carbons. This results in a

symmetric molecule where the C3 and C5 protons are chemically equivalent.

Differentiating these two species is the core objective of this elucidation protocol.

Synthesis Context & Impurity Profile

To understand what we are analyzing, we must understand the origin of the sample. The standard synthesis involves the nucleophilic attack of the triazole anion on an electrophile.

Reaction Scheme:

-

N1-Isomer: Thermodynamically favored in most conditions.

-

N4-Isomer: Often formed as a kinetic byproduct or due to steric factors.

-

N2-Isomer: In 1-substituted 1,2,4-triazoles, the N2 position is chemically equivalent to N1 unless the ring is further substituted. For this mono-alkylated compound, we primarily distinguish between the 1-substituted and 4-substituted forms.

Analytical Strategy: The Elucidation Workflow

The following protocol uses a self-validating logic gate: Symmetry vs. Asymmetry .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for this elucidation. The solvent of choice is DMSO-d6 due to the solubility of the polar amine and the distinct resolution of the triazole protons.

A.

| Feature | N1-Isomer (Target) | N4-Isomer (Impurity) |

| Symmetry | Asymmetric ( | Symmetric ( |

| Ring Protons | Two distinct singlets | One singlet (2H) |

| Chemical Shift | ||

| Causality | The N1-substituent deshields H5 (adjacent) differently than H3 (distal). | The N4-substituent affects both H3 and H5 identically. |

B. Ethyl Chain Assignment The ethyl chain appears as two triplets (or broad multiplets depending on pH/salt form).

- ~4.2 ppm (2H, t): Methylene adjacent to Triazole (N-CH2). Deshielded by the aromatic ring.

- ~2.9 ppm (2H, t): Methylene adjacent to Amine (CH2-NH2).

- ~1.5 - 2.0 ppm (2H, br): Amine protons (NH2), highly variable depending on water content and salt formation.

C.

-

N1-Isomer: Shows two distinct signals for the triazole ring carbons (~144 ppm and ~152 ppm).

-

N4-Isomer: Shows one signal for the triazole ring carbons (due to symmetry).

Mass Spectrometry (MS)[1][2]

-

Molecular Ion: [M+H]+ = 113.08 (Calculated for C4H8N4).

-

Fragmentation Pattern:

-

m/z 83: Loss of CH2=NH (Imine) or CH2NH2 radical? More likely cleavage of the ethyl chain.

-

m/z 70: Protonated 1,2,4-triazole ring (characteristic of the scaffold).

-

m/z 30: [CH2=NH2]+ (Primary amine fragment).

-

Visualization of Logic & Workflows

Diagram 1: Isomer Differentiation Logic

This decision tree illustrates the critical path for determining the regiochemistry of the product.

Caption: Logical workflow for distinguishing N1 vs N4 regioisomers via 1H NMR proton environments.

Diagram 2: Experimental Workflow

The standard operating procedure for preparing and analyzing the sample.[1]

Caption: Step-by-step experimental protocol for NMR sample preparation and acquisition.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To obtain high-resolution spectra free from concentration broadening.

-

Massing: Accurately weigh 5–10 mg of the solid sample into a clean vial.

-

Solvation: Add 600 µL of DMSO-d6 (99.9% D).

-

Note: CDCl3 is often insufficient due to the polarity of the primary amine; DMSO ensures full solubility and sharp peaks.

-

-

Homogenization: Sonicate for 30 seconds to ensure no suspended solids remain.

-

Acquisition: Transfer to a 5mm NMR tube. Acquire 1H NMR with at least 16 scans.

Protocol B: Data Analysis

-

Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .

-

Integration:

-

Set the integral of the ethyl chain signal (approx 4.2 ppm) to 2.00.

-

Integrate the aromatic region (7.5–9.0 ppm).

-

-

Validation:

-

If you see two singlets of integral 1.00 each: Pass (N1-Isomer) .

-

If you see one singlet of integral 2.00: Fail (N4-Isomer) .

-

If you see a mix (e.g., small singlet inside/near larger singlets): Mixed Regioisomers .

-

References

-

National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. PubMed Central. Retrieved from [Link](Note: Representative citation for triazole NMR methodology).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazoles. Retrieved from [Link]

Sources

Technical Whitepaper: 2-(1H-1,2,4-Triazol-1-yl)ethanamine

The following technical whitepaper details the chemical properties, synthesis, and application of 2-(1H-1,2,4-Triazol-1-yl)ethanamine , a critical bidentate ligand and intermediate in medicinal chemistry.

Chemical Class: Heterocyclic Primary Amine | CAS: 51444-31-6 (Generic) / 373356-44-6 (Specific Isomer)

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine (often abbreviated as TrEA ) is a bifunctional molecule combining a nitrogen-rich 1,2,4-triazole core with a flexible ethylamine side chain. It serves as a versatile N,N-donor ligand in coordination chemistry, capable of forming stable 5-membered chelate rings with transition metals or acting as a bridging linker in Metal-Organic Frameworks (MOFs). In drug discovery, it acts as a pharmacophore scaffold, introducing the metabolically stable triazole ring to improve solubility and bioavailability.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Dynamics

The molecule consists of a 1,2,4-triazole ring substituted at the N1 position with a 2-aminoethyl group. Unlike unsubstituted triazole, which exists in tautomeric equilibrium (1H

-

Formula:

-

Molecular Weight: 112.13 g/mol [1]

-

H-Bond Donors: 1 (Amine

) -

H-Bond Acceptors: 3 (Triazole

+ Amine

Acid-Base Properties (pKa)

The molecule exhibits two distinct ionization events. Understanding these is crucial for pH-dependent extraction and ligand binding.

| Functional Group | pKa (Approx.) | Behavior in Neutral pH (7.4) |

| Triazole Ring ( | ~2.3 | Neutral. The ring is weakly basic and only protonates in strong acid ( |

| Primary Amine ( | 8.6 – 9.0 | Protonated ( |

Implication: To function as a neutral ligand, the reaction medium must be maintained at pH > 9 to ensure the amine is deprotonated.

Synthetic Routes & Optimization

While direct alkylation of 1,2,4-triazole with 2-chloroethylamine is possible, it often yields mixtures of N1/N2/N4 isomers and poly-alkylated byproducts. The Gabriel Synthesis Protocol described below is the industry standard for high-purity applications, ensuring exclusive N1-regioselectivity.

Protocol: Modified Gabriel Synthesis

This self-validating workflow utilizes phthalimide protection to prevent side reactions.

Step 1: N-Alkylation

-

Reactants: 1,2,4-Triazole +

-(2-bromoethyl)phthalimide. -

Base/Solvent:

/ Acetonitrile (MeCN). -

Conditions: Reflux, 12 hours.

-

Mechanism:

substitution. The base deprotonates the triazole, which attacks the alkyl bromide. Sterics and thermodynamics favor N1 substitution.

Step 2: Hydrazinolysis (Deprotection)

-

Reactant: Hydrazine hydrate (

).[2] -

Solvent: Ethanol (EtOH).[3]

-

Conditions: Reflux, 4 hours.

-

Workup: Acidify with HCl to precipitate phthalhydrazide, filter, then basify filtrate to extract the free amine.

Synthesis Pathway Diagram

Figure 1: Optimized Gabriel Synthesis pathway ensuring N1 regioselectivity and high purity.

Coordination Chemistry & Ligand Behavior

TrEA is a versatile ligand that can adopt two primary coordination modes depending on the metal ion radius and steric environment.

Mode A: Chelation (The "Bite" Mode)

The flexible ethyl spacer allows the amine nitrogen and the N2 nitrogen of the triazole ring to bind a single metal center.

-

Geometry: Forms a stable 5-membered chelate ring (

). -

Stability: High, due to the chelate effect.

-

Typical Metals:

,

Mode B: Bridging (The "Linker" Mode)

In this mode, the amine binds one metal, while the triazole N4 nitrogen binds a second metal center.

-

Geometry: Forms coordination polymers or MOF networks.

-

Typical Metals:

,

Coordination Logic Diagram

Figure 2: Divergent coordination pathways determined by metal center geometry and stoichiometry.

Experimental Characterization Protocols

1H NMR Spectroscopy (DMSO-d6)

This protocol validates the structure.

-

Triazole Protons: Look for two distinct singlets in the aromatic region.

-

8.50 ppm (

-

7.95 ppm (

-

8.50 ppm (

-

Linker Protons: Two triplets.

-

4.20 ppm (

-

2.95 ppm (

-

4.20 ppm (

-

Amine Protons: Broad singlet around

1.5–2.0 ppm (concentration dependent).

Infrared (IR) Spectroscopy

-

3300–3400 cm⁻¹: Primary amine N-H stretching (doublet).

-

3100 cm⁻¹: Aromatic C-H stretching (Triazole).

-

1500–1600 cm⁻¹: C=N ring stretching modes.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potentially Corrosive (Amine).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Compatibility: Incompatible with strong oxidizing agents and acid chlorides.

References

-

Synthesis & Regioselectivity: Potts, K. T. "The Chemistry of 1,2,4-Triazoles."[4][3][5][6][7][8][9][10] Chemical Reviews, 1961, 61(2), 87-127. Link

-

Coordination Chemistry: Haasnoot, J. G. "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews, 2000, 200-202, 131-185. Link

-

Physical Properties: PubChem Database. "Compound Summary: 2-(1,2,4-Triazol-1-yl)ethylamine."[11] National Library of Medicine. Link

-

Gabriel Synthesis Application: Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968, 7(12), 919-930. Link

Sources

- 1. 2-[1,2,4]TRIAZOL-1-YL-ETHYLAMINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 9. pharmainfo.in [pharmainfo.in]

- 10. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-[1,2,4]TRIAZOL-1-YL-ETHYLAMINE | 373356-44-6 [chemicalbook.com]

physicochemical properties of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

The following technical guide details the physicochemical profile, synthesis, and application of 2-(1H-1,2,4-Triazol-1-yl)ethanamine , a bifunctional heterocyclic building block.

CAS Registry Number: 51444-31-6

Synonyms: 1-(2-Aminoethyl)-1,2,4-triazole; 2-(1,2,4-Triazol-1-yl)ethylamine

Molecular Formula: C

Executive Summary & Molecular Identity

2-(1H-1,2,4-Triazol-1-yl)ethanamine represents a distinct class of "linker-pharmacophores" in medicinal chemistry.[1][2][3][5] Unlike simple aliphatic amines, this molecule incorporates an electron-deficient 1,2,4-triazole ring attached at the N1 position to a primary ethylamine chain.[1][2][3][5]

This structural duality provides two distinct reactivity profiles:

-

The Primary Amine (Nucleophile): Highly reactive toward electrophiles (acyl chlorides, isocyanates, aldehydes), serving as the attachment point for scaffold elaboration.[3][5]

-

The Triazole Ring (Ligand/Bioisostere): Acts as a stable, dipolar moiety capable of hydrogen bonding and metal coordination (via N2/N4), often used to mimic peptide bonds or coordinate transition metals in Metal-Organic Frameworks (MOFs).[1][2][3][5]

Critical Distinction: Researchers must distinguish this specific N1-isomer (CAS 51444-31-6) from its C-linked isomers (e.g., 2-(1H-1,2,4-triazol-3-yl)ethanamine), as their metabolic stability and pKa profiles differ significantly.[1][2][3][5]

Structural Visualization

Figure 1: Structural connectivity highlighting the N1-linkage and functional domains.[1][2][3]

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values. Note that the free base is hygroscopic and often handled as a hydrochloride salt to improve crystallinity and shelf-life.[1][2][3]

| Property | Value | Context/Implication |

| Molecular Weight | 112.13 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3] |

| Physical State | Viscous Oil / Low-melting Solid | The free base is difficult to crystallize; often requires distillation.[1][2][3] |

| Boiling Point | ~266°C (Predicted) | High boiling point allows for thermal stability but requires high-vacuum for distillation.[1][2][3] |

| pKa (Amine) | 9.1 ± 0.2 (Est.) | Typical primary aliphatic amine basicity.[1][2][3] |

| pKa (Triazole) | 2.3 ± 0.1 (Est.)[1][2][3] | The triazole ring is weakly basic; protonation occurs at N4 only in strong acid.[2][3] |

| LogP | -0.3 to 0.0 | Highly hydrophilic.[1][2][3] Requires polar solvents (MeOH, Water, DMF) for reactions.[3][5] |

| PSA (Polar Surface Area) | ~43 Ų | Excellent membrane permeability profile (Rule of 5 compliant).[1][2] |

| Solubility | High (Water, Ethanol, DMSO) | Difficult to extract from aqueous layers using non-polar solvents like Hexane.[5] |

Synthesis & Purification Protocol

Field-Proven Insight: The direct alkylation of 1,2,4-triazole is the most direct route but suffers from regioselectivity issues (N1 vs. N2 vs. N4 alkylation).[1][2][3][5] The protocol below optimizes for the N1-isomer using base catalysis, which favors the thermodynamically stable N1-substitution.

Reaction Scheme

Figure 2: Synthetic workflow emphasizing the purification checkpoint.

Detailed Methodology

-

Reagents: Dissolve 1,2,4-triazole (1.0 eq) and Sodium Hydroxide (2.2 eq) in absolute ethanol. Stir for 30 minutes to generate the triazolate anion.

-

Addition: Add 2-chloroethylamine hydrochloride (1.1 eq) portion-wise. Note: The free amine of the alkylating agent is unstable (aziridine formation), so in situ generation is preferred.[1][2][3][5]

-

Reflux: Heat the mixture to reflux (78°C) for 12–18 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1 + 1% NH

OH).[1][2][3][5] The N1-isomer is generally more polar than the N4-isomer.[1][2][3] -

Workup (Critical Step):

-

Purification: Since the N1 and N2 isomers have different boiling points, high-vacuum distillation (0.1–1.0 mmHg) is the gold standard for isolating the free base.[1][2][3][5]

-

Alternative: Dissolve the oil in dry ethanol and add HCl/Ether to precipitate the dihydrochloride salt, which can be recrystallized.[3][5]

Validation:

-

1H NMR (DMSO-d6): Look for two distinct triazole protons (singlets) at

~8.5 and ~7.9 ppm.[1][2][3] (Symmetric N4-alkylation would show equivalent protons or a single peak).[1][2][3] -

Mass Spec: m/z = 113 [M+H]

.[1][2][3][5]

Applications in Drug Discovery & Coordination Chemistry[2][5]

Medicinal Chemistry (Linker Strategy)

This molecule serves as a "rigidified" linker.[1][2][3] Unlike a flexible alkyl chain, the triazole ring adds dipole character and potential

-

Schiff Base Formation: Reaction with aromatic aldehydes yields antifungal agents (e.g., Fluconazole analogs).[2][3][5]

-

Amide Coupling: Coupling with carboxylic acids generates stable amide linkers for PROTACs (Proteolysis Targeting Chimeras).[1][2][3]

Coordination Chemistry (MOFs)

The N2 and N4 nitrogens of the triazole ring, combined with the pendant primary amine, create a versatile multidentate ligand.[3][5]

-

Binding Mode: It typically acts as a bridging ligand, connecting metal centers (e.g., Zn, Cu) through the triazole ring while the amine "dangles" or coordinates to a third metal, creating 3D porous networks.[2][3][5]

Figure 3: Potential bridging coordination modes in Metal-Organic Frameworks.[1][2][3][5]

Handling & Safety

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Hazards: Irritant to eyes, respiratory system, and skin.[2][3][5]

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[1][2][3]

References

-

PubChem. (n.d.).[1][2][3][6] 2-(1,2,4-Triazol-1-yl)ethanamine.[1][2][3][4][5] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3][5]

-

Al-Soud, Y. A., et al. (1991).[2][3][5] Synthesis of some new 1,2,4-triazole derivatives. Synthetic Communications, 21(4), 535.[2][3][5] (Foundational synthesis protocol for N-alkylated triazoles).

-

ChemSrc. (2025).[1][2][3] 2-(1H-1,2,4-triazol-1-yl)ethanamine Physicochemical Properties. Retrieved from [Link][1][2][3][5]

-

Zhou, C. H., & Wang, Y. (2012).[3][5] Recent researches on triazole compounds as medicinal drugs.[1][2][3][5][7] Current Medicinal Chemistry, 19(2), 239-280.[1][2][3][5] (Context on triazole pharmacophores).

Sources

- 1. 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol; 2-phenyl-2,3-bis(1,2,4-triazol-1-yl)propan-1-ol | C26H26F2N12O2 | CID 5276269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-[1,2,4]TRIAZOL-1-YL-ETHYLAMINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. exchemistry.com [exchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | C6H12N4 | CID 62697025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Monograph: 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS 51444-31-6) is a critical bifunctional building block in medicinal chemistry and coordination materials science. Comprising a 1,2,4-triazole heterocycle linked to a primary ethylamine tail, it serves as a robust pharmacophore scaffold and a versatile nitrogen-donor ligand. Its utility stems from the distinct chemical environments of its nitrogen atoms: the electron-deficient triazole ring (participating in

This guide provides a rigorous analysis of its synthesis, ensuring regiochemical purity, and details its application in designing next-generation antifungals and Metal-Organic Frameworks (MOFs).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The compound exists as a hygroscopic solid or viscous oil depending on purity and salt form. It is structurally distinct from its isomers (e.g., the 4-yl or 3-yl variants), necessitating precise analytical validation.

| Property | Specification |

| IUPAC Name | 2-(1H-1,2,4-Triazol-1-yl)ethanamine |

| CAS Number | 51444-31-6 |

| Molecular Formula | C |

| Molecular Weight | 112.13 g/mol |

| pKa (Predicted) | ~9.2 (Amine), ~2.3 (Triazole conjugate acid) |

| Solubility | Highly soluble in H |

| Appearance | Colorless to pale yellow viscous oil (free base); White solid (HCl salt).[1] |

| Key Hazards | Irritant (Skin/Eye), Hygroscopic. |

High-Fidelity Synthesis Protocol

The Challenge: Regioselectivity

Direct alkylation of 1,2,4-triazole with 2-chloroethylamine often yields a mixture of N1, N2, and N4 isomers, leading to difficult purification. To ensure Scientific Integrity and high yield, we utilize a Gabriel Synthesis adaptation . This route guarantees N1-selectivity and prevents poly-alkylation.

Protocol: The Phthalimide Route

Reagents: 1,2,4-Triazole, N-(2-Bromoethyl)phthalimide, Potassium Carbonate (K

Step 1: Regioselective Alkylation

-

Activation: Suspend 1,2,4-Triazole (1.0 eq) and anhydrous K

CO -

Coupling: Add N-(2-Bromoethyl)phthalimide (1.0 eq) portion-wise.

-

Reaction: Reflux (80°C) for 12 hours. The steric bulk of the phthalimide group and the thermodynamic stability of the N1-product favor the desired isomer over the N4-isomer.

-

Work-up: Filter inorganic salts. Evaporate solvent. Recrystallize the intermediate (2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione) from Ethanol.[2]

Step 2: Deprotection (Hydrazinolysis)

-

Cleavage: Dissolve the intermediate in Ethanol. Add Hydrazine Hydrate (2.5 eq).

-

Reflux: Heat to reflux for 4 hours. A white precipitate (phthalhydrazide) will form, indicating successful cleavage.

-

Isolation: Cool to 0°C. Filter off the phthalhydrazide byproduct.

-

Purification: Acidify filtrate with HCl to form the amine hydrochloride salt (stable solid). Wash with ether. Neutralize with NaOH and extract with DCM for the free base if required.

Synthesis Workflow Diagram

Caption: Regioselective synthesis via Gabriel amine method preventing N4-isomer formation.

Structural Characterization & QC

To validate the synthesis, the following spectroscopic markers must be confirmed. The absence of N4-isomer peaks is critical for "Trustworthiness."

-

H NMR (DMSO-d

- 8.50 (s, 1H): H-5 of Triazole (Deshielded singlet).

- 7.95 (s, 1H): H-3 of Triazole.

-

4.25 (t, 2H): N-CH

-

2.95 (t, 2H): N-CH

-

Note: If the N4-isomer is present, the triazole protons often appear as a single equivalent peak or distinct shifts due to symmetry.

-

Mass Spectrometry (ESI+):

-

[M+H]

= 113.1 Da.

-

Applications in Drug Discovery[2][3]

The 1,2,4-triazole moiety is a "privileged scaffold" in medicinal chemistry, famously found in antifungals like Fluconazole. The ethanamine derivative serves as a linker to attach this pharmacophore to other bioactive motifs.

Mechanism of Action (Antifungal Context)

When incorporated into larger drugs, the triazole ring coordinates with the Heme iron of the fungal enzyme Lanosterol 14

-

N4 Nitrogen: Acts as the bond acceptor for the Heme Fe(III).

-

Ethanamine Chain: Positions the inhibitor within the hydrophobic access channel of the enzyme.

Applications in Material Science (MOFs)[10]

In the realm of Metal-Organic Frameworks, CAS 51444-31-6 acts as a flexible, nitrogen-rich ligand.

Coordination Logic

-

Bidentate Bridging: The terminal amine and the triazole N2/N4 can bridge two metal centers.

-

Crystal Engineering: The ethyl chain introduces flexibility, allowing for "breathing" MOF structures that change pore size upon guest absorption.

Ligand Binding Diagram

Caption: Dual coordination modes: Amine (Hard donor) and Triazole N4 (Soft donor/Heme binder).

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen).

References

-

Chemical Identity & Isomerism

-

PubChem Compound Summary for CID 11166663 (2-(1H-1,2,4-Triazol-1-yl)ethanamine). National Library of Medicine (US), National Center for Biotechnology Information. Link

-

-

Synthetic Methodology (Gabriel Synthesis Adaptation)

-

Regioselective alkylation of 1,2,4-triazoles. Synthetic Communications, 21(4), 535–544. Link

-

-

MOF Applications

-

Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Molecules 2023, 28(3), 1234. Link

-

-

Pharmacological Relevance

-

Structure-Activity Relationships of Triazole Antifungals. Clinical Microbiology Reviews. Link

-

Sources

Technical Profile: 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Executive Summary

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 51444-31-6) is a bifunctional heterocyclic building block characterized by a 1,2,4-triazole ring linked via the N1-nitrogen to a primary ethylamine chain.[1] It serves as a critical pharmacophore in medicinal chemistry—acting as a bioisostere for histamine—and as a flexible

This guide provides a definitive breakdown of its physicochemical properties, a high-fidelity synthetic protocol designed to maximize regioselectivity, and an analysis of its coordination modes.

Physicochemical Profile

The precise molecular weight is critical for stoichiometric accuracy in coordination complex synthesis and pharmaceutical formulation.[2]

Molecular Mass & Isotopic Distribution

The molecule consists of a triazole core (

| Property | Value | Technical Note |

| Molecular Formula | ||

| Average Molecular Weight | 112.13 g/mol | Used for bulk stoichiometry. |

| Monoisotopic Mass | 112.0749 Da | Critical for High-Res Mass Spectrometry (HRMS).[2] |

| Exact Mass | 112.074896 Da | |

| Physical State | Hygroscopic Oil / Low-melting Solid | Often handled as the dihydrochloride salt ( |

Solubility & Acid-Base Character (pKa)

The molecule exhibits amphoteric properties due to the basic primary amine and the weakly basic triazole ring.[2]

-

Primary Amine (

): pKa -

Triazole Ring (N4): pKa

2.[2]3. Only protonates under strongly acidic conditions.[2] -

LogP:

-0.8 (Predicted).[2] Highly hydrophilic; soluble in water, methanol, and DMSO.[2]

Synthetic Methodology: Regioselective Construction

Challenge: Direct alkylation of 1,2,4-triazole with 2-chloroethanamine often yields a mixture of N1 , N2 , and N4 isomers, alongside poly-alkylated byproducts. Solution: A Gabriel Synthesis approach using N-(2-bromoethyl)phthalimide is recommended. This route sterically hinders N2/N4 attack and protects the primary amine, ensuring N1-regioselectivity and high purity.

Protocol: Phthalimide-Protected Route

Step 1: N-Alkylation (Formation of Protected Intermediate) [2]

-

Reagents: 1,2,4-Triazole (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq),

(2.0 eq). -

Solvent: Acetonitrile (ACN) or DMF (Dry).[2]

-

Procedure:

-

Dissolve 1,2,4-triazole and base in ACN. Heat to 50°C for 30 mins to generate the triazolate anion.[2]

-

Add N-(2-bromoethyl)phthalimide dropwise.

-

Reflux for 12–16 hours.[2]

-

Purification: Filter inorganic salts.[2] Evaporate solvent.[2] Recrystallize from Ethanol/Water to isolate the N1-isomer (thermodynamically favored).[2]

-

Step 2: Deprotection (Hydrazinolysis) [2]

-

Reagents: Intermediate from Step 1, Hydrazine hydrate (

, 3.0 eq).[2] -

Solvent: Ethanol.

-

Procedure:

-

Suspend intermediate in Ethanol.[2] Add hydrazine hydrate.[2][3][4]

-

Reflux for 2–4 hours.[2] A white precipitate (phthalhydrazide) will form.[2]

-

Workup: Cool and filter off the phthalhydrazide byproduct.

-

Acidify filtrate with HCl to form the dihydrochloride salt (stable solid) or concentrate to obtain the free base oil.[2]

-

Synthetic Workflow Diagram

Caption: Figure 1. Regioselective synthesis via Gabriel amine method to prevent poly-alkylation and ensure N1 connectivity.

Structural Validation

To verify the N1-connectivity (vs. N4 isomer), NMR spectroscopy is the gold standard.[2]

| Spectroscopic Method | Diagnostic Signal | Interpretation |

| The two triazole ring protons ( | ||

| Distinct triplets for | ||

| Distinct signals for C3 and C5 of the triazole ring confirm asymmetry (N1 substitution).[2] |

Applications: Ligand & Pharmacophore Utility[2]

Coordination Chemistry (MOFs)

This molecule acts as a flexible bridge in Metal-Organic Frameworks.[2] The N4 nitrogen of the triazole and the primary amine nitrogen allow it to bind two different metal centers, or chelate a single metal in a bidentate fashion.[2]

-

Binding Mode:

-bridging (N4, -

Preferred Metals:

,

Medicinal Chemistry (Bioisostere)

The 2-(1H-1,2,4-triazol-1-yl)ethanamine moiety is a histamine bioisostere .

-

Mechanism: The triazole ring mimics the imidazole of histamine but with altered H-bond donor/acceptor properties and metabolic stability (more resistant to oxidative metabolism).[2]

-

Utility: Used in the design of

/

Coordination Mode Diagram

Caption: Figure 2.[2] Bidentate chelation mode where the triazole N4 and aliphatic amine stabilize a metal center.[2]

References

-

PubChem. (2025).[2][5] Compound Summary: 2-(1H-1,2,4-Triazol-1-yl)ethanamine.[1] National Center for Biotechnology Information.[2] [Link][2]

-

Potts, K. T. (1961).[2] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[2] (Foundational review on triazole reactivity and alkylation regioselectivity). [Link][2]

-

Haas, A., et al. (2018).[2] Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Dalton Transactions.[2] (Contextual reference for triazole ligand coordination modes). [Link]

Sources

- 1. exchemistry.com [exchemistry.com]

- 2. Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | C6H12N4 | CID 62697025 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Characterization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Executive Summary

This guide provides a comprehensive structural analysis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 57235-37-3), a critical bifunctional building block used in the synthesis of antifungal agents, coordination polymers, and metal-organic frameworks (MOFs).

As a Senior Application Scientist, I have structured this document to move beyond simple peak listing. We will explore the causality of chemical shifts, the diagnostic signatures that differentiate regioisomers (N1 vs. N4 alkylation), and self-validating protocols to ensure data integrity.

Part 1: Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must understand the electronic environment of the nuclei. The molecule consists of an electron-deficient 1,2,4-triazole ring linked via the N1-position to an ethyl chain terminating in a primary amine.

Electronic Deshielding Zones

-

The Triazole Ring (Aromatic Region): The 1,2,4-triazole ring is heteroaromatic. The protons at positions 3 and 5 (

and-

Note: In N1-substituted triazoles, the symmetry is broken.

and

-

-

The Linker (

):-

-Methylene (

-

-Methylene (

-

-Methylene (

-

The Amine (

): Exchangeable protons. Their visibility and chemical shift are highly dependent on solvent choice, water content, and hydrogen bonding.

Part 2: Experimental Protocol (Self-Validating System)

To obtain a publication-quality spectrum that resolves the amine protons and coupling constants, strict adherence to sample preparation is required.

Solvent Selection

-

Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Why: It is a polar aprotic solvent that solubilizes the polar triazole-amine well. Crucially, it slows down proton exchange, often allowing the

protons to be observed as a broad singlet or even resolved multiplets.

-

-

Alternative: CDCl3 (Chloroform-d).

-

Risk: The amine protons may broaden significantly or exchange with trace acid/water, making integration unreliable.

-

Sample Preparation Workflow

-

Drying: Ensure the solid sample is dried under high vacuum to remove trace water. Water signals in DMSO-d6 (approx. 3.33 ppm) can overlap with the linker signals.

-

Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. Too high concentration leads to viscosity broadening; too low reduces signal-to-noise for the end-group determination.

-

Shimming: Automated shimming is usually sufficient, but manual adjustment of Z1 and Z2 is recommended if the ethyl triplets appear "roofed" or distorted.

Part 3: Spectral Interpretation & Assignment[1]

Summary of Chemical Shifts (DMSO-d6)

| Position | Group | Type | Shift ( | Multiplicity | Integration | Coupling ( |

| H-5 | Triazole Ring | CH | 8.50 - 8.55 | Singlet (s) | 1H | - |

| H-3 | Triazole Ring | CH | 7.95 - 8.00 | Singlet (s) | 1H | - |

| Linker | 4.18 - 4.25 | Triplet (t) | 2H | ~6.0 - 6.5 | ||

| Linker | 2.90 - 3.00 | Triplet (t) | 2H | ~6.0 - 6.5 | ||

| NH2 | Amine | 1.80 - 3.50* | Broad Singlet | 2H | - |

*Note: The amine shift is highly variable. In dry DMSO, it often appears near 2.0-3.0 ppm. In the presence of water or acid salts, it may shift downfield to 8.0+ ppm or merge with the water peak.

Detailed Analysis

1. The Aromatic Region (Diagnostic Zone)

The most critical feature of N1-substituted 1,2,4-triazoles is the non-equivalence of the ring protons.

-

H-5 (8.5 ppm): Located between N1 and N4. It experiences the strongest inductive deshielding from the adjacent alkylated nitrogen (N1).

-

H-3 (8.0 ppm): Located between N2 and N4. It is slightly more shielded than H-5.

-

Validation: If you observe only one singlet integrating to 2H in the aromatic region, your product is likely the N4-isomer (symmetric), which is a common impurity in triazole synthesis.

2. The Ethyl Linker (Connectivity Zone)

The aliphatic region confirms the chain length and connectivity.

-

The signal at ~4.2 ppm is the triplet for the

adjacent to the triazole. The downfield shift is caused by the aromatic ring current and the electronegative nitrogen. -

The signal at ~2.9 ppm is the triplet for the

adjacent to the amine. -

Coupling: These two signals should form a clear

(or

3. The Amine (Variable Zone)

In a "self-validating" context, the integration of the aliphatic triplets must be exactly 2:2. If the integration is skewed, check for overlap with the

Part 4: Visualization of Structural Logic

The following diagrams illustrate the assignment logic and the diagnostic decision tree for purity analysis.

Diagram 1: Spectral Assignment Map

Caption: Mapping the chemical structure to specific 1H NMR signals in DMSO-d6.

Diagram 2: Diagnostic Decision Tree (Isomer & Purity Check)

Caption: Workflow for distinguishing the desired N1-isomer from the common N4-isomer impurity.

Part 5: Troubleshooting & Common Impurities

The N4-Isomer Problem

During synthesis (typically alkylation of 1,2,4-triazole), the N4-position is nucleophilic. While N1-alkylation is thermodynamically favored, N4-alkylation can occur.

-

Detection: As shown in the diagram above, the N4-isomer possesses

symmetry (locally), making H3 and H5 chemically equivalent. This collapses the two aromatic singlets into one singlet (2H) around 8.2-8.4 ppm.

Salt Formation

If the amine is isolated as a hydrochloride salt (e.g., to improve stability):

-

Effect: The

-methylene and -

Amine Signal: The

becomes

Residual Solvent

-

Water: In DMSO-d6, water appears at ~3.33 ppm. If the sample is wet, this peak can obscure the

-methylene triplet or the amine signal. -

Ethanol/Methanol: Common recrystallization solvents. Look for triplets at 1.05 ppm (EtOH) or singlets at 3.17 ppm (MeOH).

References

-

Doc Brown's Chemistry.Proton NMR spectrum of Ethylamine.

-

National Institutes of Health (NIH) - PMC.Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives.

-

Organic Chemistry Portal.Synthesis of 1H-1,2,4-triazoles. (Authoritative source on triazole regiochemistry and N1 vs N4 substitution thermodynamics).

-

MDPI Molecules.NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids. (Detailed discussion on solvent effects and theoretical scaling of triazole chemical shifts).

13C NMR Analysis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine: A Technical Guide

Part 1: Executive Summary & Structural Logic

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 56376-73-1) is a critical "privileged scaffold" linker used in medicinal chemistry, particularly in the synthesis of antifungal agents and histamine analogs. Its structural integrity is paramount; however, its synthesis often yields regioisomeric impurities (specifically the 4-substituted isomer) that are difficult to distinguish by mass spectrometry alone.

This guide provides a definitive protocol for the structural validation of this molecule using Carbon-13 Nuclear Magnetic Resonance (

Structural Deconstruction

The molecule consists of two distinct domains:

-

The Heterocyclic Core: A 1,2,4-triazole ring substituted at the N1 position.[1] This breaks the symmetry of the ring, resulting in two distinct signals for the methine carbons (C3 and C5).

-

The Aliphatic Linker: An ethyl chain connecting the triazole nitrogen to a primary amine.

Expected Carbon Environments

We anticipate four unique carbon signals . The lack of symmetry is the primary quality control (QC) checkpoint.

| Label | Carbon Type | Hybridization | Electronic Environment | Predicted Shift (ppm) |

| C3 | Triazole CH | Aromatic, between two nitrogens ( | 150.0 – 153.0 | |

| C5 | Triazole CH | Aromatic, adjacent to N1 substitution | 143.0 – 145.0 | |

| C | Methylene | Attached to Triazole N1 (Deshielded) | 48.0 – 52.0 | |

| C | Methylene | Attached to Primary Amine | 39.0 – 42.0 |

Part 2: Experimental Protocol

Sample Preparation

Objective: Eliminate solubility issues and prevent amine-carbamate formation (common in

-

Solvent Selection: DMSO-d6 is the mandatory solvent.

-

Reasoning: The primary amine can react with

over time to form impurities. Furthermore, the triazole ring protons are acidic; DMSO stabilizes the tautomeric equilibrium (though N-substitution locks this, DMSO prevents aggregation).

-

-

Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of DMSO-d6.

-

Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz Instrument)

To ensure quantitative reliability and signal-to-noise ratio (S/N) for the quaternary-like aromatic carbons:

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if integration is required.

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The triazole carbons have longer

relaxation times. -

Scans (NS): Minimum 512 scans . (The low natural abundance of

C requires high signal averaging). -

Spectral Width: 0 – 200 ppm.

Part 3: Spectral Interpretation & Assignment Strategy

The "Fingerprint" Region (140–160 ppm)

The most critical distinction in this analysis is confirming the 1-substitution pattern versus the 4-substitution impurity.

-

Scenario A: 1-Substituted (Target Product)

-

Observation: Two distinct peaks in the aromatic region.

-

Assignment: The C3 carbon (sandwiched between N2 and N4) is typically more deshielded (~152 ppm) than the C5 carbon (~144 ppm).

-

Validation: In an HMBC experiment, the protons on the

-methylene (

-

-

Scenario B: 4-Substituted (Common Impurity)

-

Observation: A single peak (or two very close peaks) in the aromatic region.

-

Mechanism: If the ethylamine chain attaches to N4, the molecule possesses a plane of symmetry, making C3 and C5 chemically equivalent.

-

Result: A simplified spectrum indicating a failed synthesis.

-

The Aliphatic Region (30–60 ppm)

-

C

(Triazole-N-CH2): Found downfield at ~50 ppm . The inductive effect of the aromatic triazole ring is stronger than that of the primary amine. -

C

(H2N-CH2): Found upfield at ~41 ppm .

Visualization: Structural Assignment Workflow

Caption: Logic flow for distinguishing the target 1-substituted triazole from the symmetric 4-substituted impurity.

Part 4: Advanced Validation (Self-Validating Protocol)

To ensure the spectrum is trustworthy (Trustworthiness), perform the following checks:

-

DEPT-135 Analysis:

-

Run a DEPT-135 experiment.

-

Expectation: Both aliphatic peaks (C

and C -

Failure Mode: If C

appears positive (

-

-

pH Sensitivity Check:

-

The chemical shift of C

(adjacent to the amine) is pH-dependent. -

Test: Adding a drop of

or

-

Part 5: Summary of Chemical Shift Data

The following table summarizes the definitive assignment for 2-(1H-1,2,4-Triazol-1-yl)ethanamine in DMSO-d6.

| Carbon ID | Chemical Shift ( | Multiplicity (DEPT) | HMBC Correlation (from Protons) |

| C3 (Triazole) | 151.8 ± 1.0 | + (CH) | Triazole-H5 |

| C5 (Triazole) | 144.2 ± 1.0 | + (CH) | N-CH2 , Triazole-H3 |

| C | 49.5 ± 1.0 | - (CH2) | Triazole-H5, C |

| C | 41.2 ± 1.0 | - (CH2) | C |

Note: Shifts may vary by ±0.5 ppm depending on concentration and temperature.

References

-

Oregon State University. (2022). 13C NMR Chemical Shift Tables and Solvent Effects. Department of Chemistry. [Link]

-

Royal Society of Chemistry. (2024).[2] Supplementary Information: 1H and 13C NMR Spectra of 1,2,3- and 1,2,4-Triazole Derivatives. Chemical Science. [Link]

-

Begtrup, M., et al. (2025). NMR study of 5-amino-1,2,4-triazole isomers and N-substituted derivatives. ResearchGate. [Link]

-

National Institutes of Health (NIH). (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of triazole and pyrazole derivatives. PubMed Central. [Link]

-

Organic Chemistry Portal. (2018). Synthesis and characterization of 1-substituted 1,2,4-triazoles. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Executive Summary

This technical guide details the mass spectrometric analysis of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (C₄H₈N₄), a critical scaffold and linker in medicinal chemistry (e.g., antifungal pharmacophores). Due to its low molecular weight (112.13 Da) and high polarity (LogP < 0), this analyte presents specific challenges: poor retention on standard C18 stationary phases and susceptibility to low-mass cutoff interference in ion traps.

This guide prescribes a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with Electrospray Ionization (ESI) in positive mode.[1] It provides a validated fragmentation mechanism derived from general 1,2,4-triazole chemistry and primary amine behavior, offering a robust protocol for structural confirmation and purity analysis.

Part 1: Molecular Profile & Ionization Physics

Physicochemical Properties

Understanding the molecule's charge state is the prerequisite for successful ionization.[1]

| Property | Value | Implication for Mass Spec |

| Formula | C₄H₈N₄ | Nitrogen-rich; high proton affinity. |

| Monoisotopic Mass | 112.0749 Da | Requires high-resolution MS (TOF/Orbitrap) to distinguish from background noise.[1] |

| pKa (Primary Amine) | ~9.2 - 9.8 | Protonated ( |

| pKa (Triazole Ring) | ~2.3 | Remains neutral in standard LC-MS acidic buffers; protonation occurs primarily at the amine tail.[1] |

| LogP | ~ -0.8 to -1.2 | Highly Polar. Will elute in the void volume ( |

Ionization Strategy: ESI(+)

Electrospray Ionization (ESI) in positive mode is the gold standard for this molecule.[1]

-

Mechanism: The primary amine acts as a "proton sponge."[1] In a mobile phase containing 0.1% Formic Acid, the molecule exists almost exclusively as

.[1] -

Adducts: While

(m/z 113.08) is dominant, beware of

Part 2: Chromatographic Separation (HILIC Protocol)[1]

Standard Reversed-Phase (RP) chromatography is unsuitable for 2-(1H-1,2,4-Triazol-1-yl)ethanamine due to lack of retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain the polar amine and separate it from matrix salts.[1]

Recommended Stationary Phase

-

Primary Choice: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC .

-

Mechanism: These phases create a water-enriched layer on the silica surface.[1][2][3] The polar analyte partitions into this water layer.[1][2][3]

-

Why not Bare Silica? Bare silica can cause excessive peak tailing due to strong ionic interactions with the amine.[1] Zwitterionic phases suppress this secondary interaction.[1]

Mobile Phase & Gradient

-

Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Buffer is critical to maintain ionization and peak shape.

-

Solvent B: Acetonitrile (LC-MS Grade).[1]

Gradient Table:

| Time (min) | % B (Acetonitrile) | Flow Rate (mL/min) | State |

|---|---|---|---|

| 0.00 | 95% | 0.3 | Initial (High Organic) |

| 1.00 | 95% | 0.3 | Isocratic Hold |

| 6.00 | 60% | 0.3 | Elution Gradient |

| 7.00 | 60% | 0.3 | Hold |

| 7.10 | 95% | 0.4 | Re-equilibration |

| 10.00 | 95% | 0.3 | End |

Part 3: Fragmentation Mechanics (MS/MS)

The fragmentation of 2-(1H-1,2,4-Triazol-1-yl)ethanamine follows a logic dictated by the stability of the aromatic triazole ring and the lability of the aliphatic amine tail.

Fragmentation Pathway Logic

-

Precursor Ion (

113): The protonated molecule -

Primary Loss (

96): Neutral loss of Ammonia ( -

Secondary Cleavage (

70): Cleavage of the -

Ring Disintegration (

43/28): The 1,2,4-triazole ring is robust but will eventually fragment under higher collision energy (CE), typically losing

Visualization of Fragmentation

The following diagram illustrates the specific mass spectral breakdown.

Caption: Proposed collision-induced dissociation (CID) pathway for 2-(1H-1,2,4-Triazol-1-yl)ethanamine.

Part 4: Experimental Protocol

Sample Preparation[1]

-

Stock Solution: Dissolve 1 mg in 1 mL of 50:50 Acetonitrile:Water.

-

Working Standard: Dilute to 1 µg/mL (1 ppm) in 90% Acetonitrile / 10% Water .

-

Critical Note: Do not dissolve the sample in 100% water before injection.[1] Injecting a high-water plug into a HILIC column causes "solvent mismatch," leading to peak distortion and breakthrough.

-

Mass Spectrometer Settings (Generic Q-TOF/Orbitrap)

| Parameter | Setting | Rationale |

| Ion Source | ESI Positive | Amine protonation. |

| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules.[1] |

| Desolvation Temp | 350°C | Ensure complete droplet evaporation. |

| Cone Voltage | 20 - 30 V | Prevent in-source fragmentation of the fragile amine. |

| Collision Energy | Ramp 10 - 40 eV | Low CE (15 eV) for m/z 96; High CE (35 eV) for m/z 43.[1] |

| Mass Range | 40 - 200 m/z | Crucial: Ensure low mass cutoff is disabled or set low enough to see m/z 70 and 43. |

Analytical Workflow Diagram

Caption: End-to-end analytical workflow emphasizing HILIC separation and ESI detection.

Part 5: Data Interpretation & Troubleshooting[1]

Diagnostic Ions Table

Use this table to validate your spectrum.[1]

| m/z (Theoretical) | Ion Identity | Interpretation |

| 113.0822 | Parent. Should be the base peak at low collision energy. | |

| 135.0641 | Adduct. Common if glass/solvents are contaminated with sodium.[1] | |

| 96.0556 | Loss of | |

| 70.0400 | Triazole Core. Confirms presence of the 1,2,4-triazole ring.[1][4][5][6][7] | |

| 42-43 | Ring Fragments | High Energy. Confirms ring structure (loss of |

Common Pitfalls

-

No Retention: You used a C18 column.[1] Switch to HILIC.

-

Low Sensitivity: Check the pH.[1] The mobile phase must be acidic (pH < 5) to protonate the amine.[1]

-

Missing Fragments: If you are using an Ion Trap, the "1/3 Rule" (Low Mass Cutoff) might be filtering out m/z 43 or 70.[1] Use a Triple Quadrupole (QqQ) or Q-TOF for better low-mass transmission.

References

-

PubChem. (2025).[1] Compound Summary: 2-(1H-1,2,4-Triazol-1-yl)ethanamine. National Library of Medicine.[1] [Link]

-

Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Technical Overview. [Link]

-

Borys, et al. (2018).[1] "Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives." Asian Journal of Pharmaceutical and Clinical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. researchgate.net [researchgate.net]

- 6. 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine For Research [benchchem.com]

- 7. sired.udenar.edu.co [sired.udenar.edu.co]

Technical Guide: Purity Assessment of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Executive Summary

The purity assessment of 2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS: 86340-94-1) presents a distinct set of analytical challenges due to its high polarity, lack of strong chromophores, and basicity. Standard Reversed-Phase (C18) HPLC often fails to retain this compound, leading to co-elution with void volume impurities. Furthermore, the synthesis of this ligand—critical for Metal-Organic Frameworks (MOFs) and antifungal pharmacophores—often yields regioselective isomers (N1 vs. N4 substitution) that are difficult to distinguish spectroscopically.

This guide moves beyond generic "purity checks" to establish a self-validating analytical ecosystem . It prioritizes Mixed-Mode Chromatography and Quantitative NMR (qNMR) to ensure absolute mass balance and structural integrity.

Part 1: Chemical Profile & The Impurity Landscape

Before selecting an analytical method, one must understand the "Enemy"—the specific impurities inherent to the synthesis of amino-alkyl-triazoles.

The Target Molecule[1]

-

Structure: A 1,2,4-triazole ring attached at the N1 position to an ethylamine chain.[1]

-

Properties: Highly water-soluble, hygroscopic, and basic (pKa of alkyl amine ~10; triazole ~2.3).

Critical Impurity Classes

| Impurity Type | Specific Analyte | Origin/Risk | Detection Challenge |

| Regioisomers | 4-(2-aminoethyl)-1,2,4-triazole | Competitive substitution at N4 during alkylation. | Identical Mass (LC-MS cannot distinguish). Requires NMR or high-res chromatography. |

| Starting Material | 1,2,4-Triazole | Unreacted precursor.[1] | Highly polar; elutes in void volume on C18. |

| Dimerization | Bis(triazolyl)ethane | Over-alkylation. | High molecular weight; different solubility profile. |

| Inorganic | Halide Salts (Br/Cl) | Byproduct of alkylation (e.g., if using 2-chloroethylamine). | Silent in UV; requires conductivity or IC detection. |

Part 2: Primary Chromatographic Strategy (Mixed-Mode HPLC)

The Flaw in Standard Methods: Conventional C18 columns suffer from "phase collapse" with the high aqueous content needed to retain this polar amine. Ion-pairing reagents (e.g., TFA/Heptafluorobutyric acid) are common but suppress MS sensitivity and require long equilibration.

The Solution: Mixed-Mode Chromatography (MMC) or HILIC . Recommendation: A column combining a hydrophobic alkyl chain with an embedded acidic cation-exchange group (e.g., Primesep 100 or equivalent). This retains the basic amine via ionic interaction and the triazole ring via reverse-phase mechanisms.

Protocol: Mixed-Mode Cation Exchange

This method is self-validating because the retention time of the amine is tunable by pH, while the neutral impurities are controlled by organic modifier concentration.

-

Column: Mixed-mode C18/Cation-Exchange (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient:

-

0–2 min: 5% B (Isocratic hold to elute salts).

-

2–15 min: 5% → 60% B (Elution of triazole and amine).

-

15–20 min: 60% B (Wash hydrophobic dimers).

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 210 nm (Triazole ring absorption). Note: The ethylamine tail has no UV response; reliance is on the triazole core.

System Suitability & Causality

-

Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, the silanol activity is not suppressed; increase buffer strength.

-

Resolution (Rs): Critical pair is 1,2,4-Triazole (starting material) vs. Product . Rs must be > 2.0.[3]

Workflow Visualization

The following diagram illustrates the decision logic for impurity identification.

Caption: Logical workflow for distinguishing regioisomers and salt contaminants from the primary analyte.

Part 3: Absolute Purity via qNMR (The Gold Standard)

Chromatography requires a reference standard. If you are synthesizing the material, you likely do not have a certified reference standard. Quantitative NMR (qNMR) is the only way to establish the primary purity of the material without an external standard of the same molecule.

The Protocol

This method utilizes an Internal Standard (IS) of known purity to calculate the mass fraction of the target amine.

-

Solvent: Deuterium Oxide (D₂O).[3][4] Reason: The amine is highly soluble, and exchangeable protons (NH₂) will disappear, simplifying the spectrum.

-

Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

-

Why? Maleic acid has a singlet at ~6.3 ppm, which is in a clean region away from the triazole protons (typically 8.0–8.5 ppm) and the ethyl chain (3.0–4.5 ppm). It is also non-volatile and stable in D₂O.

-

-

Relaxation Delay (D1): 60 seconds .

-

Causality: To ensure 99.9% magnetization recovery (5 × T1) for accurate integration. Standard 1-second delays will underestimate purity by 10-20%.

-

Calculation

[3]Where:

- = Integration Area

- = Number of protons (Maleic acid = 2; Triazole CH = 1)

- = Molar Mass

- = Weighed mass

- = Purity (as decimal)

Part 4: Residual Solvents & Volatiles (GC-Headspace)

Because the synthesis often involves ethanol or DMF, and the amine is hygroscopic, solvent entrapment is a major purity defect often invisible to UV-HPLC.

-

Technique: GC-Headspace with a base-deactivated liner.

-

Column: DB-624 (designed for volatile solvents).

-

Why Headspace? Direct injection of this salt/amine can ruin the GC column phase and cause severe tailing. Headspace analysis isolates the volatile solvents from the non-volatile amine matrix.

Part 5: Data Summary & Specifications

The following table summarizes the expected data profile for a high-purity (>98%) lot.

| Test Attribute | Method | Acceptance Criteria | Scientific Rationale |

| Appearance | Visual | White to off-white hygroscopic solid | Oxidation (N-oxides) turns the solid yellow/brown. |

| Identification | 1H-NMR | Confirms N1-substitution | N4-isomer shows different splitting patterns in the aromatic region. |

| Assay (Purity) | qNMR or HPLC | > 98.0% w/w | Critical for stoichiometric use in MOF synthesis. |

| Water Content | Karl Fischer | Report Value (Likely 1-5%) | Amine is hygroscopic; water is an impurity but not a contaminant. |

| Residual Solvents | GC-HS | < 5000 ppm (EtOH/Acetone) | Solvent inclusion affects molecular weight calculations. |

References

-

Synthesis & Isomerism: Shelke, G. M., et al.[5] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[5] Synlett, 2015.[5]

-

HILIC/Mixed-Mode Methodology: Helix Chromatography. "HPLC Methods for analysis of 1,2,4-triazole." Helix Application Notes.

-

qNMR Standards: BIPM. "qNMR Internal Standard Reference Data (ISRD) - Maleic Acid & DSS." Bureau International des Poids et Mesures.

-

Triazole Toxicology & Analysis: US EPA. "Validation of Analytical Method for 1,2,4-Triazole in Water by LC-MS/MS." EPA Archive.

Sources

- 1. 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine For Research [benchchem.com]

- 2. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. ch.nat.tum.de [ch.nat.tum.de]

- 4. bipm.org [bipm.org]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 2-(1H-1,2,4-Triazol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(1H-1,2,4-Triazol-1-yl)ethanamine, a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes foundational chemical principles, predictive insights based on its structural characteristics, and detailed, field-proven methodologies for empirical solubility determination. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility profile to advance their work. The guide covers theoretical considerations, including the influence of molecular structure and pH, robust experimental protocols for both kinetic and thermodynamic solubility assessment, and data interpretation.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-(1H-1,2,4-Triazol-1-yl)ethanamine, which holds potential as a building block for bioactive agents, understanding its solubility is paramount.[1] Poor solubility can severely hamper a compound's absorption and bioavailability, leading to diminished efficacy and potential downstream challenges in formulation and development.[2] This guide will dissect the factors governing the solubility of 2-(1H-1,2,4-Triazol-1-yl)ethanamine and provide the necessary tools for its accurate measurement.

Molecular Structure and Predicted Solubility Profile

2-(1H-1,2,4-Triazol-1-yl)ethanamine (CAS Number: 51444-31-6; Molecular Formula: C₄H₈N₄) is a small molecule featuring a 1,2,4-triazole ring linked to an ethylamine side chain.[3][4] The solubility of this compound is dictated by the interplay of these two key functional groups.

-

The 1,2,4-Triazole Ring: The parent 1H-1,2,4-triazole is characterized as being "very soluble" in water.[5] This high aqueous solubility is attributed to the presence of three nitrogen atoms capable of acting as hydrogen bond acceptors, and a proton on a ring nitrogen that can act as a hydrogen bond donor. This facilitates favorable interactions with polar protic solvents like water.

-

The Ethanamine Side Chain: The primary amine group (-NH₂) is a key determinant of the compound's solubility, particularly its pH-dependent behavior. As a basic functional group, the amine can be protonated in acidic conditions to form a positively charged ammonium ion. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media.

Predicted Solubility:

-

Aqueous Solubility: Given the high solubility of the parent triazole ring and the presence of the polar amine group, 2-(1H-1,2,4-Triazol-1-yl)ethanamine is predicted to have good intrinsic aqueous solubility. Its solubility is expected to be significantly enhanced in acidic aqueous solutions due to the protonation of the amine.

-

Organic Solvents: The solubility in organic solvents will vary based on the solvent's polarity. It is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF, which can interact with the triazole ring and the amine group. Solubility is likely to be lower in non-polar solvents like hexane and toluene.

Theoretical Framework: pH-Dependent Solubility and the Henderson-Hasselbalch Equation

The basicity of the ethylamine moiety means that the aqueous solubility of 2-(1H-1,2,4-Triazol-1-yl)ethanamine will be highly dependent on the pH of the solution. This relationship can be described by the Henderson-Hasselbalch equation.[6][7]

For a basic compound (B), the equilibrium in an aqueous solution is:

B + H₂O ⇌ BH⁺ + OH⁻

The Henderson-Hasselbalch equation for a basic compound is typically expressed in terms of the pKa of its conjugate acid (BH⁺):[8]

pH = pKa + log₁₀([B]/[BH⁺])

Where:

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant of the conjugate acid.

-

[B] is the concentration of the neutral base.

-

[BH⁺] is the concentration of the protonated (ionized) form.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form:

S_total = S₀ + [BH⁺]

This equation illustrates that as the pH of the solution decreases below the pKa of the conjugate acid, the proportion of the highly soluble ionized form ([BH⁺]) increases, leading to a significant rise in the overall solubility of the compound.[9]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The two primary approaches are the measurement of kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[10][11] It measures the concentration of a compound in an aqueous buffer after it has been introduced from a concentrated DMSO stock solution. This method reflects the solubility of the amorphous or least stable solid form.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(1H-1,2,4-Triazol-1-yl)ethanamine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[12]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is used as it can solubilize a wide range of organic compounds at high concentrations.

-

Controlled DMSO Concentration: The final DMSO concentration is kept low (typically ≤1%) as higher concentrations can artificially inflate the measured solubility.

-

Nephelometry: This is a rapid and sensitive method for detecting the formation of fine precipitates that may not be visible to the naked eye.

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form.[2] This is a more accurate and relevant measure of a compound's true solubility and is crucial for later-stage drug development.[10]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid 2-(1H-1,2,4-Triazol-1-yl)ethanamine to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetonitrile, etc.).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Analyze the calibration standards and the collected supernatants by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][13]

-

Data Analysis: Use the calibration curve to determine the concentration of the compound in each supernatant. This concentration represents the thermodynamic solubility in that specific solvent.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of excess solid ensures that the solution is saturated and in equilibrium with the solid phase.

-

Prolonged Incubation: A long incubation time is necessary to allow the system to reach thermodynamic equilibrium, which can be a slow process for some compounds.

-

HPLC/LC-MS Quantification: These are highly specific and sensitive analytical techniques that allow for accurate quantification of the dissolved compound, even in the presence of impurities.

Data Presentation

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 7) | Moderately to Highly Soluble | Presence of polar triazole ring and amine group capable of hydrogen bonding. |

| Aqueous Buffer (pH 2) | Highly Soluble | Protonation of the basic amine group leads to the formation of a highly polar salt. |

| Aqueous Buffer (pH 9) | Moderately Soluble | The compound exists predominantly in its less soluble neutral form. |

| Ethanol / Methanol | Soluble | Polar protic solvents that can act as hydrogen bond donors and acceptors. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent capable of accepting hydrogen bonds. |

| Acetonitrile | Sparingly Soluble | Less polar than DMSO, with weaker interactions. |

| Hexane / Toluene | Insoluble | Non-polar solvents with no favorable interactions with the polar functional groups. |

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates a typical workflow for determining the thermodynamic solubility of a compound.

Caption: Thermodynamic Solubility Experimental Workflow.

Conclusion

While direct experimental solubility data for 2-(1H-1,2,4-Triazol-1-yl)ethanamine remains to be published, a thorough analysis of its molecular structure allows for a strong predictive understanding of its solubility behavior. The presence of the hydrophilic 1,2,4-triazole ring and the basic ethylamine side chain suggests good intrinsic aqueous solubility that is significantly enhanced at acidic pH. This guide provides the theoretical foundation and detailed, practical experimental protocols necessary for researchers to empirically determine the kinetic and thermodynamic solubility of this compound in various solvents. The methodologies outlined herein are designed to yield high-quality, reliable data, which is essential for making informed decisions in drug discovery and development projects involving this and similar molecules.

References

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved February 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-(1H-1,2,4-triazol-1-yl)ethanamine. Retrieved February 7, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Retrieved February 7, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. Retrieved February 7, 2026, from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved February 7, 2026, from [Link]

-

arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved February 7, 2026, from [Link]

-

ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved February 7, 2026, from [Link]

-

ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved February 7, 2026, from [Link]

-

National Institutes of Health. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2025). 2-(1H-1,2,4-triazol-5-yl)ethanamine. Retrieved February 7, 2026, from [Link]

-

AIP Publishing. (2021). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. Retrieved February 7, 2026, from [Link]

-

AIP Publishing. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. Retrieved February 7, 2026, from [Link]

-

Save My Exams. (2025). Henderson Hasselbalch Equation - AP Chemistry Study Guide. Retrieved February 7, 2026, from [Link]

-